(2-Chloro-5-methylpyridin-4-yl)methanol

Description

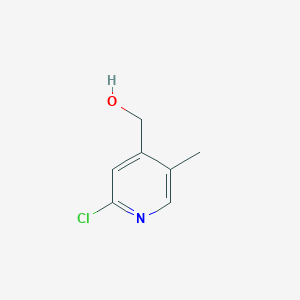

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPUTNJKZUHATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626310 | |

| Record name | (2-Chloro-5-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479612-36-7 | |

| Record name | (2-Chloro-5-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Characterization

The fundamental properties of (2-Chloro-5-methylpyridin-4-yl)methanol are crucial for its handling, reactivity assessment, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 479612-36-7 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | White to off-white solid |

This data is compiled from publicly available chemical supplier information.

While detailed, publicly available spectroscopic data for this compound is limited, characterization would typically involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the hydroxymethyl group. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyridine (B92270) ring, and the C-Cl stretch.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Synthesis and Manufacturing

The synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol can be approached through multi-step sequences starting from readily available precursors. One plausible synthetic route involves the controlled functionalization of a substituted pyridine (B92270).

A reported synthesis of this compound starts from 2-chloro-4,5-dimethylpyridine. The synthesis involves the selective oxidation of one of the methyl groups to a hydroxymethyl group. This transformation requires careful control of reaction conditions to avoid over-oxidation or reaction at the other methyl group.

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed literature, a general approach can be outlined based on established chemical transformations. For instance, the synthesis could proceed via the following conceptual steps:

Starting Material Selection: A suitably substituted pyridine, such as 2-chloro-5-methyl-4-nitropyridine, could serve as a starting point.

Functional Group Interconversion: The nitro group can be reduced to an amino group, which can then be diazotized and subsequently hydrolyzed to introduce the hydroxyl functionality. Alternatively, the hydroxymethyl group could be introduced via formylation followed by reduction.

A patent for the preparation of related compounds describes the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine (B98176) through chlorination. google.com This chlorinated intermediate could potentially be hydrolyzed to afford the desired this compound.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be the first step in the structural analysis of (2-Chloro-5-methylpyridin-4-yl)methanol. This technique identifies the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

For this compound, one would expect to observe distinct signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically 6-9 ppm) due to the deshielding effect of the pyridine (B92270) ring. The methyl protons would appear further upfield, and the methylene protons would be adjacent to the oxygen, shifting them downfield relative to a simple alkyl group.

The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons (n) according to the n+1 rule, would reveal the connectivity. For example, if the aromatic protons are adjacent, they would appear as doublets or multiplets depending on their coupling constants (J). A singlet would be expected for a proton with no adjacent protons.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~7.3-7.5 | s | - |

| H-6 | ~8.1-8.3 | s | - |

| -CH₂OH | ~4.6-4.8 | s | - |

| -CH₃ | ~2.3-2.5 | s | - |

| -OH | Variable | s (broad) | - |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

One would expect to see signals for the five carbon atoms of the pyridine ring, the methyl carbon, and the methylene carbon of the methanol group. The carbons attached to the electronegative chlorine and oxygen atoms would be shifted to a lower field.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~122-124 |

| C-4 | ~155-157 |

| C-5 | ~135-137 |

| C-6 | ~148-150 |

| -CH₂OH | ~60-65 |

| -CH₃ | ~17-20 |

Note: This table is a hypothetical representation and not based on experimental data.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₇H₈ClNO), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and can aid in its identification.

In a GC-MS analysis of this compound, the sample would first be vaporized and passed through a GC column, which would separate it from any impurities. The separated components would then enter the mass spectrometer, which would generate a mass spectrum for each. The retention time from the GC and the mass spectrum from the MS would together provide a highly specific fingerprint for the compound. The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart in a predictable manner upon ionization. Analysis using gas chromatography-mass spectrometry (GC/MS) enables the identification of chemicals through the interpretation of the mass spectrum. ambeed.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular vibrations and functional groups present in a molecule. While direct experimental spectra for this compound are not widely published, analysis of closely related compounds such as 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-nitrobenzyl alcohol allows for a detailed and comparative interpretation of its expected vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the presence of a hydroxyl (-OH) group, a pyridine ring, a C-Cl bond, and a methyl group will give rise to characteristic absorption bands.

The most prominent feature in the FT-IR spectrum of this compound would be the O-H stretching vibration, typically observed as a broad band in the region of 3400-3650 cm⁻¹. nih.gov The C-O stretching vibration from the methanol group is expected to appear in the 1000-1260 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are anticipated between 3000 and 3100 cm⁻¹. nih.govresearchgate.net The C-H bending vibrations of the methyl group would likely be found around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric). researchgate.net The pyridine ring C=C and C=N stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected in the lower frequency region, generally between 600 and 800 cm⁻¹.

A comparative analysis with 2-chloro-5-methylpyridine shows characteristic bands for the pyridine and methyl functionalities. The FT-IR spectrum of 2-chloro-5-methylpyridine exhibits peaks corresponding to these groups, which would also be present in this compound, with the addition of the distinctive -OH and C-O bands from the methanol group.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3650 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Asymmetric Stretching | ~2960 |

| Methyl C-H | Symmetric Stretching | ~2870 |

| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |

| Methyl C-H | Asymmetric Bending | 1450-1470 |

| Methyl C-H | Symmetric Bending | 1370-1380 |

| C-O | Stretching | 1000-1260 |

| C-Cl | Stretching | 600-800 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond.

In a related compound, 2-chloro-5-nitrobenzyl alcohol, the aromatic C-H stretching vibrations are observed in the FT-Raman spectrum around 3087 cm⁻¹ and 2896 cm⁻¹. researchgate.net The C-Cl stretching vibration in chlorinated pyridines typically gives a strong Raman signal. The symmetric "breathing" mode of the pyridine ring is also a characteristic and strong band in the Raman spectrum. The FT-Raman spectrum of 2-chloro-5-methylpyridine shows distinct signals that can be extrapolated to the target molecule.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2800-3000 |

| Pyridine Ring | Ring Breathing | ~1000 |

| C-Cl | Stretching | 600-800 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant transitions are typically π-π* and n-π*.

Studies on the related compound 2-chloro-6-methylpyridine (B94459) show electronic transitions that are influenced by the substituents and the solvent polarity. bldpharm.com The π-π* transitions, characteristic of the aromatic ring, are generally observed at shorter wavelengths and are more intense. The n-π* transitions, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, occur at longer wavelengths and are typically less intense. bldpharm.com For this compound, the presence of the electron-donating hydroxyl and methyl groups, along with the electron-withdrawing chloro group, will influence the energy of these transitions. It is expected that the π-π* transitions will show a bathochromic (red) shift compared to unsubstituted pyridine. The n-π* transition may exhibit a hypsochromic (blue) shift in polar solvents due to stabilization of the non-bonding electrons. bldpharm.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π-π | 200-280 |

| n-π | >280 |

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction provides the most precise information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 2-chloro-5-(chloromethyl)pyridine, offers significant insights. researchgate.net

In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, the molecule is nearly planar. researchgate.net The bond lengths and angles are within normal ranges. researchgate.net It is reasonable to expect that this compound would also adopt a largely planar conformation in the solid state, with the hydroxymethyl group likely participating in intermolecular hydrogen bonding. In a similar structure, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds. perkinelmer.com This type of hydrogen bonding would be a key feature in the crystal packing of this compound, influencing its physical properties.

Table 4: Crystallographic Data for the Analogous Compound 2-Chloro-5-(chloromethyl)pyridine researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| V (ų) | 707.0 (2) |

| Z | 4 |

X-ray powder diffraction is a powerful technique for identifying crystalline phases and analyzing the purity of a solid sample. The XRPD pattern is a fingerprint of a specific crystalline form. While no experimental XRPD pattern for this compound has been reported, it can be theoretically calculated from the single-crystal data of a suitable analog. The analysis of the XRPD pattern would allow for the identification of different polymorphic forms, which can have distinct physical properties. The preparation of 2-chloro-5-methyl-pyridine has been identified by powder X-ray diffraction in some syntheses. sigmaaldrich.com This underscores the utility of XRPD in the characterization of pyridine derivatives.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. In the context of the chemical compound this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into its thermal behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, a DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The temperature at the onset of this peak is recorded as the melting point, and the area under the peak can be used to calculate the enthalpy of fusion. This data is crucial for purity determination and for understanding the compound's physical stability at different temperatures. While specific experimental DSC data for this compound is not widely available in published literature, the analysis would follow this principle. The sharpness of the melting peak would also provide an indication of the sample's purity; impurities typically lead to a broader melting range at a lower temperature.

Below is a hypothetical representation of DSC data for a pure crystalline organic compound, illustrating the type of information that would be obtained for this compound.

Hypothetical DSC Data for this compound

This table is for illustrative purposes to demonstrate the data generated from a DSC analysis and does not represent actual experimental results for this specific compound.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Data Not Available | Data Not Available | Data Not Available |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

When this compound is analyzed using TGA, the resulting data would reveal the temperature at which the compound begins to decompose. The TGA curve would show a stable baseline, where the mass remains constant, followed by one or more steps where the mass decreases. Each step corresponds to a mass loss event, such as the loss of a functional group or the complete decomposition of the molecule. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

The analysis can also be conducted under different atmospheres (e.g., inert like nitrogen, or oxidative like air) to understand the decomposition mechanism. While specific TGA data for this compound is not found in the public domain, the analysis would provide critical information for its handling, storage, and use in synthesis at elevated temperatures.

Below is a hypothetical data table illustrating the kind of information that a TGA experiment would yield for this compound.

Hypothetical TGA Data for this compound

This table is for illustrative purposes to demonstrate the data generated from a TGA analysis and does not represent actual experimental results for this specific compound.

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | Data Not Available |

| Temperature at 5% Mass Loss (Td5) | Data Not Available |

| Residual Mass at End Temperature | Data Not Available |

Computational and Theoretical Investigations of 2 Chloro 5 Methylpyridin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of substituted pyridines. scilit.com These methods allow for a detailed exploration of the molecule's potential energy surface and electronic structure.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. nih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize molecular geometries and analyze vibrational frequencies. researchgate.net For (2-Chloro-5-methylpyridin-4-yl)methanol, the geometry optimization would result in a structure where the pyridine (B92270) ring is nearly planar, with the substituent groups causing minor deviations.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine ring. The torsional potential, or potential energy surface (PES), for this rotation can be determined by performing a series of constrained geometry optimizations where the dihedral angle (e.g., C3-C4-Cα-O) is systematically varied.

This analysis typically reveals the most stable (low-energy) and unstable (high-energy) conformations. The stable conformer is expected to be one where steric hindrance between the -OH group and the adjacent methyl group or the pyridine nitrogen is minimized. The energy barrier between conformers indicates the kinetic stability of each form. A representative potential energy scan would likely reveal two primary stable conformations.

Interactive Table 1: Representative Torsional Potential Data for C-C Bond Rotation

| Dihedral Angle (C3-C4-Cα-O) (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 1.5 | Eclipsed (OH and N) |

| 60 | 0.2 | Gauche |

| 120 | 1.8 | Eclipsed (OH and C-H) |

| 180 | 0.0 | Anti (Lowest Energy) |

| 240 | 1.8 | Eclipsed (OH and C-H) |

| 300 | 0.2 | Gauche |

In the solid state or in solution, this compound can form intermolecular hydrogen bonds, which significantly influence its physical properties. The primary hydrogen bond donor is the hydroxyl (-OH) group, while the pyridinic nitrogen atom is a strong hydrogen bond acceptor.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic properties and chemical reactivity of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher chemical reactivity and lower stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed over the pyridine ring, particularly involving the π* anti-bonding orbitals.

Interactive Table 2: Representative Frontier Molecular Orbital Properties

| Parameter | Description | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 |

| Ionization Potential (I) | -E(HOMO) | 6.85 |

| Electron Affinity (A) | -E(LUMO) | 1.20 |

| Hardness (η) | (I - A) / 2 | 2.825 |

| Softness (S) | 1 / (2η) | 0.177 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. scilit.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

In this compound, significant hyperconjugative interactions would include:

n → π : Delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the anti-bonding π orbitals of the pyridine ring.

π → π *: Delocalization of electrons within the aromatic π-system of the pyridine ring.

σ → σ *: Interactions between sigma bonds, such as the delocalization from the C-H or C-C sigma bonds into neighboring anti-bonding sigma orbitals.

Interactive Table 3: Representative NBO Analysis - Second-Order Perturbation Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | ~25.5 | Lone Pair Delocalization |

| LP(1) N1 | π(C4-C5) | ~20.1 | Lone Pair Delocalization |

| LP(2) O8 | σ(C4-C7) | ~5.2 | Hyperconjugation |

| π(C2-C3) | π(C4-C5) | ~18.9 | π-Conjugation |

| π(C5-C6) | π*(N1-C2) | ~22.4 | π-Conjugation |

(Note: Atom numbering is hypothetical: N1 is the pyridine nitrogen, C2-C6 form the ring, C7 is the methylene (B1212753) carbon, O8 is the hydroxyl oxygen.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior by identifying regions of positive and negative potential. The MEP is calculated by evaluating the interaction energy between a positive point charge (a proton) and the molecule's electron density at various points on the surface.

The resulting map is color-coded:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions denote positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions represent neutral or zero potential, characteristic of nonpolar areas of the molecule.

For this compound, an MEP analysis would predict the most reactive sites. The lone pair of the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxymethyl group are expected to be the primary centers of negative potential (red/yellow), making them targets for electrophiles. researchgate.netekb.eg Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as the most likely site for nucleophilic interaction or deprotonation. researchgate.netresearchgate.net The chlorine atom, due to its high electronegativity, would also contribute to the complex potential surface, influencing the reactivity of the adjacent carbon atom. nih.govnih.gov Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the initial steps of chemical reactions. tandfonline.com

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. By simulating spectra from first principles, researchers can assign experimental peaks with greater confidence, understand the underlying vibrational and electronic transitions, and even distinguish between different isomers or conformers.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. arxiv.org DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. ijcrt.orgresearchgate.net These theoretical calculations provide a complete set of vibrational modes, which can then be compared to experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net

For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would predict the frequencies for key vibrational modes. ijcrt.org These include the O-H stretch of the alcohol, C-H stretches of the methyl group and pyridine ring, C-N and C=C ring stretching modes, and the C-Cl stretch. researchgate.netnih.gov The table below presents an illustrative set of predicted vibrational frequencies and their assignments, based on calculations for similar substituted pyridine molecules. ijcrt.orgresearchgate.net

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound This table is a representation based on typical DFT calculation results for similar chloro-methyl-pyridine derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(C-H) | 3105 | Pyridine ring C-H stretching |

| ν(C-H) | 2980 | Methyl group asymmetric stretching |

| ν(C-H) | 2875 | Methyl group symmetric stretching |

| ν(C=N/C=C) | 1595 | Pyridine ring stretching |

| δ(C-H) | 1450 | Methyl group bending |

| δ(O-H) | 1350 | Hydroxyl group in-plane bending |

| ν(C-O) | 1040 | C-O stretching of the methanol (B129727) group |

| ν(C-Cl) | 780 | C-Cl stretching |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. jchemrev.comjchemrev.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

A TD-DFT calculation for this compound would likely predict several electronic transitions in the UV region. The principal transitions would involve the promotion of electrons from occupied π orbitals of the pyridine ring to unoccupied π* orbitals (π → π* transitions). ijcrt.org The presence of the chloro, methyl, and hydroxymethyl substituents would modulate the energies of these transitions. The table below illustrates the kind of data a TD-DFT calculation would yield.

Table 2: Representative Theoretical UV-Vis Spectral Data for this compound This table is a representation based on typical TD-DFT calculation results for substituted pyridine derivatives.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| 275 | 0.150 | HOMO → LUMO (π → π) |

| 240 | 0.085 | HOMO-1 → LUMO (π → π) |

| 215 | 0.210 | HOMO → LUMO+1 (π → π*) |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are highly valuable for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting isotropic magnetic shielding constants, which are then converted into chemical shifts relative to a standard (e.g., TMS). ijcrt.orgnih.gov

Calculations for this compound would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values can be directly compared with experimental data to aid in the complete and unambiguous assignment of NMR signals. stenutz.eu Such calculations are particularly useful for distinguishing between isomers, where experimental spectra might be very similar. nih.gov

Table 3: Illustrative Theoretical NMR Chemical Shift (δ, ppm) Predictions for this compound This table is a representation based on typical GIAO-DFT calculation results for similar chloro-methyl-pyridine derivatives.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (C-Cl) | 152.0 | H (on C3) | 7.25 |

| C3 | 123.5 | H (on C6) | 8.30 |

| C4 (C-CH₂OH) | 148.0 | H (on CH₃) | 2.35 |

| C5 (C-CH₃) | 138.0 | H (on CH₂OH) | 4.60 |

| C6 | 150.0 | H (on OH) | 5.10 |

| CH₃ | 18.5 | ||

| CH₂OH | 62.0 |

Thermodynamic Parameter Calculations

Quantum chemical calculations can be used to determine key thermodynamic parameters of a molecule in its standard state. By performing frequency calculations, it is possible to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. From these, important properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv) can be derived. researchgate.netresearchgate.net These parameters are fundamental for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Table 4: Example of Calculated Thermodynamic Parameters for a Substituted Pyridine at 298.15 K This table provides representative values based on DFT calculations for similar pyridine derivatives.

| Parameter | Value |

|---|---|

| Heat of Formation (gas phase) | -150.5 kJ/mol |

| Entropy (S°) | 380.2 J/(mol·K) |

| Heat Capacity (Cv) | 135.6 J/(mol·K) |

| Zero-Point Vibrational Energy | 210.8 kJ/mol |

Reaction Mechanism Elucidation via Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of chemical reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. rsc.org

For a molecule like this compound, computational modeling could be used to investigate its synthesis or subsequent reactions. For example, the mechanism of an electrophilic aromatic substitution on the pyridine ring could be mapped out. gcwgandhinagar.com Calculations would involve locating the transition state for the attack of an electrophile at different positions on the ring, helping to explain the regioselectivity of the reaction. Similarly, the mechanism for the conversion of the hydroxymethyl group into other functional groups could be studied, providing a detailed, step-by-step understanding of the bond-making and bond-breaking processes. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational stability and dynamics. For this compound, MD simulations can elucidate the accessible conformations, the energetic barriers between them, and the influence of the solvent environment on its three-dimensional structure. Such investigations are crucial for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.

An MD simulation of this compound would typically be initiated from an optimized low-energy structure, often obtained from quantum chemical calculations (e.g., DFT). The system is then solvated in a chosen medium (e.g., water, ethanol) and its evolution is tracked over time by solving Newton's equations of motion for each atom. mdpi.com This process generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

Key research findings from a hypothetical MD study would focus on the dihedral angle (θ) formed by the Cl-C2-C5-C4 plane and the C4-Cα-O-H plane. The analysis of this angle's distribution over the simulation time reveals the most stable conformers. Intramolecular hydrogen bonding between the hydroxyl proton of the methanol group and the nitrogen atom of the pyridine ring is a significant factor that can stabilize specific conformations. mdpi.comrsc.orgfigshare.com The presence of the chloro and methyl substituents influences the electronic distribution within the pyridine ring, which in turn can affect the strength of such hydrogen bonds and the rotational energy barrier. tandfonline.comresearchgate.net

The stability of different conformers can be quantified by their relative potential energies and their population during the simulation. The root-mean-square deviation (RMSD) of the molecule's backbone atoms over time provides a measure of its structural stability; a stable complex will show minor fluctuations. nih.govnih.gov Furthermore, the root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule, such as the methanol group. nih.gov

Below is an interactive data table representing plausible findings from an MD simulation study, illustrating the relative stability and key geometric parameters of different conformers.

Interactive Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (C5-C4-Cα-O) | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-Bond (N···H-O) Distance (Å) |

| A | ~0° | 0.00 | 75 | 2.1 |

| B | ~180° | 1.5 | 20 | N/A |

| C | ~90° | 3.2 | 5 | N/A |

This table is a representative example based on studies of similar molecules and is intended to illustrate the type of data generated from MD simulations.

The data suggests that Conformer A, where the hydroxyl group is oriented towards the pyridine nitrogen, is the most stable, likely due to the formation of an intramolecular hydrogen bond. Conformer B represents a less stable orientation, while other conformations are energetically less favorable. The dynamics of transitions between these states, and the associated energy barriers, can also be determined from the simulation trajectory, providing a complete picture of the molecule's conformational behavior.

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a ubiquitous feature in many pharmaceuticals due to its ability to engage in various biological interactions. researchgate.netnih.govresearchgate.net The specific substitution pattern of (2-Chloro-5-methylpyridin-4-yl)methanol offers a unique starting point for the synthesis of novel bioactive compounds.

Research in medicinal chemistry has identified this compound as a key intermediate in the synthesis of potent and selective therapeutic agents. A notable example is its use in the preparation of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. TRPA1 is a non-selective cation channel that is implicated in pain, inflammation, and respiratory conditions. The development of TRPA1 antagonists is a promising avenue for new pain therapies. mdpi.com

A patent discloses a method for preparing TRPA1 antagonists where this compound is a crucial intermediate in the synthesis pathway. This underscores the importance of this compound in the discovery of novel treatments for a range of medical conditions.

Beyond its direct use in synthesizing final drug molecules, this compound is instrumental in the creation of more complex pharmaceutical intermediates. Its functional groups can be readily modified to introduce further complexity and build larger molecular architectures. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, while the chloro group can participate in cross-coupling reactions. These transformations open up a vast chemical space for the development of new drug candidates.

A patent for the synthesis of the MR antagonist Finerenone describes the use of 2-chloro-5-methyl-4-pyridinamine, a closely related derivative, which can be synthesized from 2-chloro-5-methyl-4-nitro-pyridine-I-oxide. google.comgoogle.com This highlights the utility of this substitution pattern on the pyridine ring for accessing valuable pharmaceutical intermediates.

Table 1: Key Pharmaceutical Intermediates and Bioactive Molecules Derived from this compound and Related Compounds

| Intermediate/Bioactive Molecule | Therapeutic Target/Application | Reference |

| TRPA1 Antagonist | Pain, Inflammation | mdpi.com |

| Finerenone (via related intermediates) | Mineralocorticoid Receptor (MR) Antagonist | google.comgoogle.com |

Building Block in Agrochemical Research

The chloropyridine moiety is a cornerstone of many modern agrochemicals, particularly insecticides. agropages.com this compound and its precursors are vital starting materials for the synthesis of a range of crop protection agents.

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine (B1216132) receptors of insects. The synthesis of many neonicotinoids, such as Imidacloprid, Thiacloprid, and Acetamiprid, relies on intermediates derived from 2-chloro-5-methylpyridine (B98176). chemicalbook.comresearchgate.net The typical synthetic route involves the chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-chloromethylpyridine (CCMP) or 2-chloro-5-trichloromethylpyridine (TCMP). google.comepo.orggoogle.com These highly reactive intermediates are then coupled with other molecules to form the final insecticidal product. While this compound itself is not directly the primary precursor, its parent compound, 2-chloro-5-methylpyridine, is the foundational building block.

The utility of 2-chloro-5-methylpyridine derivatives extends to the development of herbicides. For example, 2-chloro-5-methylpyridine is a precursor to 2-chloro-5-trichloromethylpyridine, which is used in the synthesis of the grass herbicide fluazifop-butyl. google.comepo.org Furthermore, novel pyrazole (B372694) derivatives containing a phenylpyridine moiety, synthesized from related chloropyridine structures, have shown promising herbicidal activity. mdpi.com

The structural motifs present in this compound also suggest potential for its use in developing new bactericides. Salicylic acid derivatives, for instance, are known for their bactericidal properties, and the incorporation of a substituted pyridine ring could lead to new compounds with enhanced or novel activities. mdpi.com

Table 2: Key Agrochemicals and Intermediates Derived from the 2-Chloro-5-methylpyridine Scaffold

| Agrochemical/Intermediate | Type | Application | Reference |

| Imidacloprid | Neonicotinoid Insecticide | Pest Control | chemicalbook.comresearchgate.net |

| Thiacloprid | Neonicotinoid Insecticide | Pest Control | chemicalbook.com |

| Acetamiprid | Neonicotinoid Insecticide | Pest Control | chemicalbook.com |

| Fluazifop-butyl | Herbicide | Weed Control | google.comepo.org |

| 2-Chloro-5-chloromethylpyridine (CCMP) | Intermediate | Synthesis of Neonicotinoids | chemicalbook.com |

| 2-Chloro-5-trichloromethylpyridine (TCMP) | Intermediate | Synthesis of Herbicides | researchgate.netgoogle.comepo.org |

Role in Materials Science and Industrial Chemistry

The application of pyridine derivatives is an emerging area in materials science. researchgate.netresearchgate.net Pyridine-containing polymers have been investigated for various applications, including as functional materials for electronics and as components of block copolymers for biomedical uses. nih.govgoogle.comanalytik.newsacs.orgrsc.orgbenicewiczgroup.commdpi.com The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and catalysts.

While direct applications of this compound in this field are not yet well-documented, its structure suggests potential. The hydroxyl group could be used to incorporate the molecule into polyester (B1180765) or polyurethane backbones, or to functionalize surfaces. The chloropyridine moiety could be modified post-polymerization to introduce other functional groups or to create cross-linked materials. The development of functional materials from biomass-derived pyridines is an active area of research, and synthetic intermediates like this compound could play a role in this expanding field. analytik.news

Future Directions in Synthetic Applications

The exploration of this compound in advanced synthetic applications is an area of growing interest. The strategic placement of its chloro, methyl, and hydroxymethyl groups on the pyridine scaffold presents a number of opportunities for the development of novel compounds with potentially valuable biological activities. Future directions are anticipated to focus on its role as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. nih.govnih.govagropages.com

One of the most promising future applications for this compound lies in its use as a scaffold in drug discovery. The pyridine ring is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govnih.govmdpi.com The specific substitution pattern of this compound offers a unique template for the design of next-generation therapeutics. Researchers are expected to explore the derivatization of the hydroxymethyl group to create a variety of esters, ethers, and other functional groups, thereby generating libraries of novel compounds for biological screening. mdpi.com These new derivatives could be investigated for a range of therapeutic applications, including as kinase inhibitors for oncology or as agents targeting neurodegenerative diseases. researchgate.net

In the realm of agrochemicals, the pyridine core is a component of many modern pesticides due to its high efficacy and favorable environmental profile. agropages.com The parent compound, 2-chloro-5-methylpyridine, is a known intermediate in the synthesis of several herbicides and neonicotinoid insecticides. google.comresearchgate.net Future research is likely to investigate the use of this compound to create novel pesticides with improved properties, such as enhanced target specificity or reduced environmental persistence. The hydroxymethyl group, in particular, could be used as a handle to introduce new functionalities aimed at improving the uptake and translocation of the active ingredient within the target pest.

Furthermore, the unique electronic properties of the substituted pyridine ring in this compound make it an interesting candidate for applications in materials science. The development of novel functional materials, such as polymers and molecular switches, often relies on the incorporation of highly functionalized heterocyclic building blocks. mdpi.comnih.gov The potential for this compound to act as a monomer or a key precursor in the synthesis of advanced materials with tailored electronic or optical properties is an area ripe for exploration.

Conclusion and Future Research Perspectives

Summary of Key Findings on (2-Chloro-5-methylpyridin-4-yl)methanol

Direct scientific literature exclusively detailing the synthesis and properties of this compound is notably scarce. However, a comprehensive understanding can be constructed by examining its constituent parts and the established chemistry of related pyridine (B92270) derivatives.

The structure combines a pyridine ring with three key functional groups: a chloro group at the 2-position, a methyl group at the 5-position, and a methanol (B129727) (hydroxymethyl) group at the 4-position. The electronic properties of the pyridine ring are significantly influenced by the nitrogen atom, which generally makes the ring electron-deficient and predisposes it to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov

Key Structural and Reactive Features:

2-Chloro Substituent: The chlorine atom at the 2-position is a versatile handle for further functionalization. It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) through nucleophilic aromatic substitution (SNAr) reactions. It also serves as a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

4-Methanol Group: The hydroxymethyl group is a primary alcohol, which can undergo a wide range of classical alcohol reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., tosylate) for subsequent substitution reactions. researchgate.net Its presence also allows for the formation of hydrogen bonds, which can influence the compound's physical properties and molecular interactions. cymitquimica.com

5-Methyl Group: The methyl group at the 5-position primarily exerts a modest electronic and steric influence on the reactivity of the pyridine ring.

While specific experimental data is not publicly available, the compound's basic physicochemical properties can be estimated.

Interactive Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic |

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.60 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents. cymitquimica.com |

| Reactivity Centers | C2 (Chloro), C4 (Methanol), Pyridine Nitrogen |

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of dedicated studies on this compound highlights significant knowledge gaps that represent fertile ground for future research.

Definitive Synthesis and Characterization: The most immediate gap is the lack of a published, optimized synthesis for this specific isomer. While syntheses of related compounds, such as 2-chloro-5-methylpyridine (B98176) epo.orggoogle.comresearchgate.net and other pyridine methanols, cymitquimica.com are known, a direct and efficient route to this compound needs to be established. Following a successful synthesis, full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of physical properties like melting point would be essential.

Systematic Reactivity Studies: The reactivity of the compound is currently inferred. A systematic investigation into its behavior in various reaction types is needed. This includes exploring the competitive reactivity of the chloro and methanol functionalities under different conditions and mapping the regioselectivity of further substitutions on the pyridine ring.

Biological Screening and Profiling: Pyridine derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemijournal.comnih.gov this compound has not been screened for any biological activity. A broad screening program could uncover potential applications in medicinal chemistry.

Computational and Mechanistic Studies: Theoretical calculations could provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. Such studies could also help to rationalize and predict the outcomes of chemical reactions, guiding experimental work. osti.gov

Potential for Novel Derivatizations and Advanced Applications

The trifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of diverse and complex molecules.

Sequential Functionalization: The distinct reactivity of the chloro and methanol groups allows for a stepwise derivatization strategy. For instance, the chloro group could be replaced via a coupling reaction, followed by modification of the methanol group, or vice-versa. This controlled approach could generate a library of novel compounds with tailored properties.

Development of Bioactive Molecules: By reacting the chloro- and methanol groups with fragments known to interact with biological targets, novel drug candidates could be designed. For example, etherification of the methanol group and amination of the chloro-position could lead to compounds with potential kinase inhibitory activity, a common target in cancer therapy. chemijournal.comresearchgate.net

Synthesis of Novel Ligands: The pyridine nitrogen and the methanol's oxygen atom can act as coordination sites for metal ions. Derivatization could lead to the formation of novel bidentate or tridentate ligands for use in catalysis or the development of new metal-organic frameworks (MOFs) and coordination polymers.

Interdisciplinary Research Opportunities involving Pyridine Methanol Scaffolds

The unique structural features of this compound and its derivatives open up avenues for collaborative research across different scientific disciplines.

Medicinal Chemistry and Chemical Biology: The pyridine core is present in over 7000 existing drug molecules and a significant number of FDA-approved drugs. nih.govrsc.org Synthesizing derivatives of this compound and screening them for biological activity is a prime interdisciplinary opportunity. This would involve organic chemists for synthesis, and biologists and pharmacologists for activity testing and mechanism of action studies. nih.gov

Materials Science and Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and coordinate to metals makes this scaffold suitable for designing new materials. nih.gov Research could focus on creating liquid crystals, functional polymers, or sensor materials where the pyridine unit plays a key role in the material's structure and function.

Agrochemical Science: Halogenated pyridines are crucial components in many modern herbicides and insecticides. google.com The structural motifs present in this compound are relevant to this field. Interdisciplinary research with agricultural scientists could explore the potential of its derivatives as new crop protection agents.

Catalysis: Pyridine-based ligands are fundamental in transition metal catalysis. The development of chiral derivatives of this compound could lead to new catalysts for asymmetric synthesis, a critical area in modern organic chemistry.

Q & A

Q. What are the established synthesis routes for (2-Chloro-5-methylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and hydroxymethylation of a pyridine precursor. For example, a nucleophilic substitution reaction using formaldehyde under basic conditions (e.g., NaOH) can introduce the hydroxymethyl group at the 4-position of the pyridine ring. Starting materials like 5-methylpyridin-4-yl derivatives are chlorinated using agents such as POCl₃ or SOCl₂. Reaction temperature (40–80°C) and stoichiometry of formaldehyde are critical for minimizing byproducts like over-oxidized species. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., formaldehyde) .

- Waste Management : Segregate halogenated organic waste (e.g., chlorinated intermediates) from aqueous layers. Dispose via certified hazardous waste contractors to avoid environmental contamination .

- Emergency Measures : Neutralize acid/base spills with appropriate buffers. For skin exposure, rinse immediately with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity. Monitor UV absorption at 254 nm .

- FTIR : Key peaks include O-H stretch (3200–3600 cm⁻¹, broad), C-Cl (750–800 cm⁻¹), and pyridine ring vibrations (1600–1500 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows signals for the hydroxymethyl group (δ 4.5–5.0 ppm, singlet), aromatic protons (δ 7.0–8.5 ppm), and methyl group (δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects like hindered rotation of the hydroxymethyl group .

- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks. For example, HSQC correlates ¹H signals with adjacent ¹³C nuclei to clarify substituent positions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify structural assignments .

Q. What strategies optimize reaction yields in sterically hindered pyridine derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve regioselectivity by enhancing energy transfer to the pyridine ring .

- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during chlorination to prevent side reactions .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of polar intermediates in non-polar solvents .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 2-chloro position typically shows high electrophilicity (f⁻ > 0.1) .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition states to predict reaction pathways .

- SAR Studies : Compare with analogs (e.g., 4-chloro-2-methylpyridine derivatives) to correlate substituent effects with reaction rates .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical (e.g., DFT) bond angles in the pyridine ring?

- Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities by obtaining single-crystal data. Compare with computational geometries to calibrate DFT parameters .

- Error Analysis : Evaluate basis set limitations (e.g., B3LYP/6-31G* vs. cc-pVTZ) and solvent models (e.g., PCM vs. SMD) to refine calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.